2,6-Dimethylhept-3-ene

描述

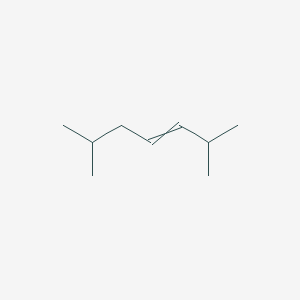

2,6-Dimethylhept-3-ene is an organic compound with the molecular formula C9H18. It is a hydrocarbon belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is known for its structural simplicity and is often used in various chemical research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: 2,6-Dimethylhept-3-ene can be synthesized through several methods. One common approach involves the dehydration of 2,6-dimethyl-4-heptanol using a strong acid such as sulfuric acid or phosphoric acid. The reaction typically occurs under elevated temperatures to facilitate the elimination of water and formation of the double bond.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic dehydrogenation of 2,6-dimethylheptane. This process involves the use of metal catalysts such as platinum or palladium at high temperatures and pressures to achieve the desired conversion.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to 2,6-dimethylheptane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalogenated products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Chlorine or bromine in the presence of light or a radical initiator.

Major Products Formed:

Oxidation: 2,6-Dimethylheptan-3-ol, 2,6-Dimethylheptan-3-one, or 2,6-Dimethylheptanoic acid.

Reduction: 2,6-Dimethylheptane.

Substitution: 2,6-Dimethyl-3,4-dichloroheptane or 2,6-Dimethyl-3,4-dibromoheptane.

科学研究应用

Chemical Synthesis

1. Intermediate in Organic Reactions

2,6-Dimethylhept-3-ene serves as an important intermediate in the synthesis of various organic compounds. It can be transformed into other valuable chemicals through reactions such as hydroformylation, hydrogenation, and polymerization. For instance, it can undergo hydroformylation to produce aldehydes that are further converted into alcohols or acids.

2. Production of Melonal

A notable application of this compound is its role in the synthesis of 2,6-dimethylhept-5-enal (Melonal), a compound valued for its melon-like odor in the fragrance industry. The production process involves a Baeyer-Villiger oxidation of 3,7-dimethylocta-2,6-dienal using selenium dioxide as a catalyst. This method yields high-purity Melonal with minimal side products .

Fragrance Industry

1. Odorant Properties

The compound is utilized as an odorant in perfumes and fragrances due to its pleasant scent profile. Its derivatives, particularly Melonal, are incorporated into various fragrance formulations to impart fruity notes.

2. Market Demand

The demand for natural and synthetic fragrances has surged, leading to increased interest in compounds like this compound. The fragrance industry continues to explore its potential applications in creating novel scent blends .

Data Table: Properties and Applications

| Property/Characteristic | Value/Description |

|---|---|

| Chemical Formula | C9H16 |

| Boiling Point | Approximately 135 °C |

| Density | ~0.810 g/cm³ |

| Primary Applications | Fragrance production, organic synthesis |

| Key Derivative | 2,6-Dimethylhept-5-enal (Melonal) |

Case Studies

Case Study 1: Synthesis of Melonal

A study highlighted an efficient method for synthesizing Melonal from citral via the Baeyer-Villiger reaction using selenium dioxide as a catalyst. The process demonstrated high yields and purity levels while minimizing unwanted byproducts .

Case Study 2: Fragrance Formulation

In another study focusing on the fragrance industry, this compound was evaluated for its effectiveness in creating fresh and fruity scent profiles. The results indicated that incorporating this compound enhanced the overall olfactory experience of the formulated products .

作用机制

The mechanism of action of 2,6-Dimethylhept-3-ene primarily involves its reactivity at the carbon-carbon double bond. This site is susceptible to electrophilic addition reactions, where electrophiles attack the electron-rich double bond, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions employed.

相似化合物的比较

- 2,5-Dimethylhept-3-ene

- 2,6-Dimethylheptane

- 2,6-Dimethyl-4-heptanol

Comparison: 2,6-Dimethylhept-3-ene is unique due to its specific double bond position and the presence of two methyl groups at the 2 and 6 positions. This structural arrangement influences its reactivity and the types of reactions it can undergo compared to its isomers and related compounds. For instance, 2,5-Dimethylhept-3-ene has a different double bond position, affecting its chemical behavior and reactivity.

生物活性

2,6-Dimethylhept-3-ene is an organic compound with the molecular formula C9H18, classified as an alkene. Its unique structure and functional properties have garnered interest in various fields, particularly in chemistry and biology. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

This compound is characterized by its double bond between the third and fourth carbon atoms. The compound's physical properties include:

- Molecular Weight : 126.24 g/mol

- Boiling Point : Approximately 135 °C

- Density : 0.79 g/cm³

These properties influence its behavior in biological systems and its potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The carbon-carbon double bond allows for electrophilic reactions, which can affect enzyme activity and receptor interactions. Research indicates that compounds with similar structures can modulate enzymatic pathways involved in inflammation and cancer progression .

Antimicrobial Activity

Studies have shown that alkenes like this compound exhibit antimicrobial properties. For instance:

- Antibacterial Effects : Research indicates that certain alkenes can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .

- Antifungal Properties : Similar compounds have demonstrated efficacy against fungal strains, suggesting a potential for this compound in antifungal applications.

Anti-inflammatory Effects

The compound's structure may also allow it to modulate inflammatory responses. Research has documented that certain derivatives can inhibit pro-inflammatory mediators such as TNF-α and IL-1β . This suggests that this compound might possess similar anti-inflammatory properties.

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial activity of various alkenes against six bacterial strains and six fungi. The minimum inhibitory concentration (MIC) was determined for each strain:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 50 |

| S. aureus | 40 | |

| C. albicans | 30 |

This study indicated that this compound exhibits significant antibacterial and antifungal activities comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism Exploration

In another study exploring the anti-inflammatory effects of similar compounds, researchers found that derivatives inhibited the expression of COX-2 and iNOS in LPS-stimulated macrophages. This suggests that this compound could potentially reduce inflammation through similar mechanisms.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-Dimethylhept-3-ene, and how are yields optimized?

Methodological Answer: The compound is typically synthesized via acid-catalyzed dehydration of 2,6-dimethylheptan-3-ol. Reaction conditions (e.g., H₂SO₄ concentration, temperature) must be optimized to minimize carbocation rearrangements, which can lead to isomeric byproducts. Yields are improved by using inert atmospheres and controlled heating (70–90°C) . Gas chromatography-mass spectrometry (GC-MS) is recommended for purity assessment, with retention indices compared to literature values .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy is essential:

- ¹H NMR : Doublet signals for vinylic protons (δ 4.8–5.2 ppm) and methyl groups (δ 0.8–1.2 ppm).

- ¹³C NMR : Peaks at ~115–125 ppm (alkene carbons) and 20–25 ppm (methyl groups).

High-resolution mass spectrometry (HRMS) confirms molecular ion [M]⁺ at m/z 126.14 .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions and frontier molecular orbitals to predict regioselectivity in reactions like epoxidation. Hybrid methodologies integrating experimental kinetics with computational docking studies improve predictive accuracy for transition-state geometries .

Q. What mechanistic insights explain stereochemical outcomes in Diels-Alder reactions involving this compound?

Methodological Answer: The electron-deficient dienophile interacts with electron-rich dienes, governed by frontier orbital symmetry. Stereochemistry is analyzed via X-ray crystallography or NOESY NMR to confirm endo vs. exo selectivity. Solvent effects (e.g., polar aprotic vs. nonpolar) significantly influence transition-state stabilization .

Q. How can contradictions in reported thermodynamic properties (e.g., ΔHf°) be resolved?

Methodological Answer: Discrepancies often arise from calibration differences in calorimetry or impurities. Cross-validate data using multiple methods:

- Combustion calorimetry for direct ΔHf° measurement.

- Vapor pressure osmometry for activity coefficients in solution.

Meta-analyses of peer-reviewed datasets (e.g., NIST Chemistry WebBook) should account for experimental conditions .

Q. What role does this compound play in asymmetric catalysis, and how is enantioselectivity quantified?

Methodological Answer: As a chiral building block, it participates in Rh-catalyzed hydroformylation. Enantiomeric excess (ee) is determined via chiral GC or HPLC with cellulose-based stationary phases. Kinetic studies (e.g., Eyring plots) correlate temperature and catalyst loading with selectivity .

Q. How does solvent polarity affect the stability of this compound under oxidative conditions?

Methodological Answer: Polar solvents (e.g., DMSO) accelerate autoxidation via radical chain mechanisms. Stability is assessed using accelerated aging tests (40–60°C, O₂ atmosphere) and monitored via FTIR for peroxide formation (~1730 cm⁻¹). Antioxidants like BHT at 0.1% w/w mitigate degradation .

Q. What strategies validate quantitative structure-activity relationship (QSAR) models for this compound in toxicological studies?

Methodological Answer:

- Descriptor Selection : LogP, molar refractivity, and topological polar surface area.

- Validation : Leave-one-out cross-validation (LOO-CV) and external test sets from EPA DSSTox .

- Statistical Metrics : R² > 0.7 and Q² > 0.5 indicate robustness.

Q. How do isotopic labeling studies (e.g., ¹³C) elucidate metabolic pathways of this compound in biological systems?

Methodological Answer:

- Synthesis : Incorporate ¹³C at the alkene position via Wittig reaction with labeled reagents.

- Tracing : LC-MS/MS tracks metabolites in in vitro hepatocyte assays. Fragmentation patterns distinguish parent compounds from oxidized derivatives .

属性

CAS 编号 |

2738-18-3 |

|---|---|

分子式 |

C9H18 |

分子量 |

126.24 g/mol |

IUPAC 名称 |

(E)-2,6-dimethylhept-3-ene |

InChI |

InChI=1S/C9H18/c1-8(2)6-5-7-9(3)4/h5-6,8-9H,7H2,1-4H3/b6-5+ |

InChI 键 |

KDISTZUHDQPXDE-AATRIKPKSA-N |

SMILES |

CC(C)CC=CC(C)C |

手性 SMILES |

CC(C)C/C=C/C(C)C |

规范 SMILES |

CC(C)CC=CC(C)C |

Key on ui other cas no. |

2738-18-3 |

Pictograms |

Flammable; Health Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。